

# Pharmacokinetic Profile of Terizidone in Preclinical Models: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Terizidone**

Cat. No.: **B1681262**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Terizidone** is a second-line anti-tuberculosis drug, which is structurally a combination of two molecules of D-cycloserine.<sup>[1]</sup> Following administration, **Terizidone** acts as a prodrug, rapidly and almost completely hydrolyzing into its active metabolite, cycloserine.<sup>[1][2]</sup> Cycloserine then exerts its antimicrobial effect by inhibiting bacterial cell wall synthesis.<sup>[1]</sup> Due to this rapid and extensive conversion, the majority of pharmacokinetic studies have focused on cycloserine rather than the parent drug, **Terizidone**. This guide summarizes the available, though limited, preclinical pharmacokinetic data for **Terizidone** and its active metabolite, cycloserine, to aid researchers in drug development. A significant portion of the detailed pharmacokinetic parameters available in the literature is derived from human studies; however, where available, data from preclinical models are presented.

## I. Physicochemical Properties and Formulation

**Terizidone** is presented as a capsule for oral administration.<sup>[3]</sup> The formulation of the drug can influence its absorption kinetics. For instance, administration of the powder from opened capsules leads to a faster absorption transit time compared to swallowing the whole capsule, although this does not appear to affect overall bioavailability.<sup>[4]</sup>

## II. Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). Due to the rapid conversion of **Terizidone** to cycloserine, the preclinical pharmacokinetic data for **Terizidone** itself is scarce. Most studies focus on the resulting cycloserine concentrations.

## Absorption

**Terizidone** is rapidly and almost completely absorbed after oral administration.[2] The absorption of **Terizidone** can be described by a modified transit compartment model.[5][6][7] In human studies, a mean transit time of 1.7 hours and an absorption rate constant of  $2.97 \text{ h}^{-1}$  have been reported.[5][6][7] The presence of high-fat meals has been shown to delay the absorption and decrease the maximum plasma concentration (Cmax) of **Terizidone**.[3]

## Distribution

Following absorption and conversion to cycloserine, the active drug is widely distributed throughout the body. The apparent volume of distribution (Vp/F) for **Terizidone** has been estimated to be 13.4 L in humans.[5][6][7] Serum albumin levels have been shown to have a significant effect on the Vp/F of **Terizidone**.[5][6][7]

## Metabolism

The primary metabolic pathway for **Terizidone** is hydrolysis to two molecules of D-cycloserine and one molecule of terephthalaldehyde.[1][3] This conversion is thought to occur pre-systemically, likely in the gastrointestinal tract.[8] It is estimated that approximately 29% of the administered **Terizidone** is converted to cycloserine.[5][6][7] The metabolism of cycloserine itself has not been fully characterized in preclinical models.[8]



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 2. Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against *Mycobacterium tuberculosis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [extranet.who.int](http://extranet.who.int) [extranet.who.int]
- 4. Optimizing dosing of the cycloserine pro-drug terizidone in children with rifampicin-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terizidone - Explore the Science & Experts | ideXlab [idexlab.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Steady-state population pharmacokinetics of terizidone and its metabolite cycloserine in patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amount of Cycloserine Emanating from Terizidone Metabolism and Relationship with Hepatic Function in Patients with Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetic Profile of Terizidone in Preclinical Models: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681262#pharmacokinetic-profile-of-terizidone-in-preclinical-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)